5-Bromo-pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines. This scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to generate diverse derivatives with a wide range of biological activities. [] The bromine atom at the 5-position serves as a versatile handle for further functionalization through various chemical transformations.
For instance, a common approach involves the N-amination of substituted pyrroles followed by cyclization with amidine reagents or base-catalyzed annulation. [] Copper(II)-catalyzed coupling-cyclization reactions have also been employed to synthesize pyrrolo[2,1-f][1,2,4]triazine-fused isoquinolines. [] Further functionalization at various positions on the pyrrolo[2,1-f][1,2,4]triazine core can be achieved through palladium-catalyzed cross-coupling reactions. []
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents. The presence of multiple nitrogen atoms in its structure allows for unique interactions with biological targets, making it a subject of interest in drug discovery.
Pyrrolo[2,1-f][1,2,4]triazines are classified as fused heterocycles, which are compounds containing multiple heteroatoms (in this case, nitrogen) within their ring structures. These compounds are often evaluated for their biological activities, particularly in inhibiting various kinases involved in cancer pathways. The specific compound 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is recognized for its bromine substitution at the 5-position of the pyrrole ring, which can influence its reactivity and biological properties .
Several synthetic strategies have been developed for the preparation of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine. The synthesis typically involves multi-step procedures that can include:
For example, one approach involves the N-aminating methyl pyrrole-2-carboxylate followed by cyclization and subsequent bromination to yield 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine .
The molecular structure of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine features a fused bicyclic system comprising a pyrrole ring and a triazine ring. The presence of bromine at the 5-position significantly affects its electronic properties and reactivity.
This compound's unique structural characteristics contribute to its potential pharmacological activities by allowing for specific interactions with biological targets.
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that add phosphate groups to other molecules and play crucial roles in signaling pathways related to cell growth and division. By inhibiting these enzymes:
The physical properties of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine include:
Chemical properties include:
The primary applications of 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine lie in medicinal chemistry:
The synthesis of 5-bromo-pyrrolo[2,1-f][1,2,4]triazine commonly begins with N-amination of pyrrole derivatives, introducing the critical N–N bond required for triazine ring formation. Methyl pyrrole-2-carboxylate reacts with aminating agents like chloramine (NH₂Cl) or O-(mesitylenesulfonyl)hydroxylamine to generate N-aminopyrrole intermediates. Subsequent cyclization is achieved using formamide at 165°C or triethyl orthoformate under reflux, forming the pyrrolotriazine core. For example, ethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate undergoes N-amination followed by cyclization in DMF at 165°C to yield ethyl 5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, which can be brominated at C-5 [1] [6]. The choice of aminating agent significantly impacts yield and purity, with O-(diphenylphosphinyl)hydroxylamine providing superior regioselectivity for unsymmetrical pyrroles [1] [5].
Table 1: Key N-Amination Agents for Pyrrolotriazine Synthesis
Aminating Agent | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
NH₂Cl | NaH, THF, 0°C to RT | 60-75% | Low cost, simplicity |
O-(Mesitylenesulfonyl)hydroxylamine | Et₃N, CH₂Cl₂, RT | 70-85% | High regioselectivity |
O-(2,4-Dinitrophenyl)hydroxylamine | NaH, DMF, 0°C | 50-65% | Suitable for acid-sensitive substrates |
Hydroxylamine (NH₂OH) | Cu(OAc)₂, air, DCE, 80°C | 40-60% | Oxidative conditions |
Direct bromination of pyrrole precursors enables late-stage functionalization of the pyrrolotriazine core. 3-Iodo-1H-pyrrole-2-carbaldehyde undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) prior to cyclization, ensuring selective installation of bromine at the C-5 position. Alternatively, bromination after triazine formation employs NBS in solvents like CCl₄ or DMF, taking advantage of the electron-rich C5-C7 bond for electrophilic aromatic substitution [1] [2]. The bromo substituent serves as a handle for cross-coupling: Suzuki-Miyaura reactions with arylboronic acids afford 5-aryl derivatives, while Buchwald-Hartwig amination installs amino groups at C-5. For instance, 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes palladium-catalyzed coupling with phenylboronic acid to yield 7-aryl analogues [1] [5].
Bromohydrazone intermediates offer a flexible route to 5-bromo-pyrrolotriazines. Condensation of 2-bromo-1,1-dimethoxyethane with N-Cbz-protected hydrazine (NH₂NHCbz) under acidic catalysis yields bromohydrazone 31. Acid selection is critical: concentrated H₃PO₄ delivers higher purity and faster reaction kinetics compared to HCl or AcOH. The alkylation step involves reacting sodium diethyl oxalacetate with bromohydrazone 31 in toluene or MTBE, producing keto ester 32. Non-polar solvents suppress side reactions, improving yields to >80% [1].
Cyclization of keto ester 32 proceeds via acid-catalyzed (e.g., p-TsOH) ring closure at 45°C to form protected 1-aminopyrrole 33. Hydrogenolysis removes the Cbz group, exposing the amine for triazine formation. Treatment with formamidine acetate in triethylamine at 100°C induces annulation, yielding the pyrrolotriazine scaffold. Basic conditions (e.g., NaOMe/MeOH) are less effective due to ester saponification, making acidic cyclization the preferred route [1] [6].
Table 2: Cyclization Conditions for Bromohydrazone-Derived Intermediates
Intermediate | Cyclization Agent | Conditions | Yield | Product |
---|---|---|---|---|
34 | Formamidine acetate/Et₃N | 100°C, 2 h | 92% | Pyrrolo[2,1-f][1,2,4]triazine |
34 | Triethyl orthoformate | Reflux, 12 h | 75% | 4-Unsubstituted triazine |
33 | NH₄OAc, Ac₂O | 120°C, 8 h | 68% | 4-Acetylaminotriazine |
Palladium catalysis enables direct C–H functionalization or cross-coupling of pre-brominated pyrrolotriazines. Suzuki reactions employ Pd(PPh₃)₄ or Pd(dppf)Cl₂ with aryl/heteroarylboronic acids in dioxane/H₂O at 80–100°C, providing 5-arylated derivatives. Stille couplings using tributyl(vinyl)tin and CuI co-catalyst introduce alkenyl groups at C-5. Notably, the bromo substituent exhibits higher reactivity toward Pd(0) than chloro analogues, allowing sequential functionalization in multihalogenated systems [1] .
Copper catalysts facilitate both cyclization and C–N bond formation. Chan-Lam coupling installs aryl groups at N-1 using arylboronic acids and Cu(OAc)₂ in CH₂Cl₂ under oxygen. For fused systems, Cu(II)-catalyzed cascade reactions between 2-aminopyridines and bromoalkynes yield pyrrolotriazine-fused isoquinolines [8]. [2+2] Cycloadditions of triazinium dicyanomethylides with vinyl sulfoxides provide an alternative route to 2-substituted-7-cyanopyrrolotriazines, though bromination is required post-cyclization [1].
Orthogonal functionalization of pyrrolotriazines demands strategic protecting groups. Bromination of ethyl pyrrolotriazine-2-carboxylate with NBS gives 7-bromo derivative 15, but C-5 bromination competes (5:1 regioselectivity). To overcome this, a "halogen dance" approach is employed: chlorination at C-4 with POCl₃ blocks this position, enabling selective C-7 bromination. NaBH₄ reduces the C-4 chloride, and DDQ re-aromatizes the core, yielding 7-bromopyrrolotriazine 16. Subsequent bromination at C-5 then proceeds cleanly [1] [2]. Boc protection of N-aminopyrroles also prevents side reactions during bromination [1] [9].
Achieving >95% C-5 selectivity requires careful optimization of brominating agents and solvents. NBS in DMF at 0°C favors C-5 bromination due to electronic deactivation of C-7 by adjacent nitrogen. In contrast, bromine in acetic acid exhibits poor regioselectivity (1.5:1 C-5:C-7). For 4-aminopyrrolotriazines, in situ protection with acetic anhydride prior to bromination prevents oxidation of the exocyclic amine [1] [5] [6]. Microwave irradiation (100°C, 10 min) enhances reaction rates without compromising selectivity.
Table 3: Regioselectivity of Pyrrolotriazine Bromination
Brominating Agent | Solvent | Temperature | C-5:C-7 Ratio | Yield |
---|---|---|---|---|
NBS | DMF | 0°C | 8:1 | 85% |
Br₂ | CH₂Cl₂ | RT | 1.5:1 | 70% |
CuBr₂ | Acetonitrile | 80°C | 3:1 | 65% |
NBS | CCl₄ | Reflux | 5:1 | 78% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: